molecular formula C15H12O5 B12614484 7H-Furo[3,2-g][1]benzopyran-5-acetic acid, 3,9-dimethyl-7-oxo- CAS No. 648442-47-1

7H-Furo[3,2-g][1]benzopyran-5-acetic acid, 3,9-dimethyl-7-oxo-

Cat. No.: B12614484
CAS No.: 648442-47-1
M. Wt: 272.25 g/mol
InChI Key: DLJNEVZYRBTVCF-UHFFFAOYSA-N
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Description

7H-Furo[3,2-g][1]benzopyran-5-acetic acid, 3,9-dimethyl-7-oxo- is a structurally complex coumarin derivative belonging to the furocoumarin family. Its core structure consists of a fused furo[3,2-g]chromene system (a benzopyran ring fused with a furan ring) (Fig. 1). Key substituents include:

  • Methyl groups at positions 3 and 9, which increase lipophilicity and steric bulk.
  • 7-oxo (keto) group, a hallmark of bioactive furocoumarins like psoralens .

Properties

CAS No.

648442-47-1

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

2-(3,9-dimethyl-7-oxofuro[3,2-g]chromen-5-yl)acetic acid

InChI

InChI=1S/C15H12O5/c1-7-6-19-14-8(2)15-11(5-10(7)14)9(3-12(16)17)4-13(18)20-15/h4-6H,3H2,1-2H3,(H,16,17)

InChI Key

DLJNEVZYRBTVCF-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=CC(=O)O3)CC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Furo3,2-gbenzopyran-5-acetic acid, 3,9-dimethyl-7-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the furobenzopyran core. Subsequent functionalization steps introduce the acetic acid and dimethyl groups. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Oxidation Reactions

The 7-oxo group and electron-rich aromatic rings in the furocoumarin system make the compound susceptible to oxidation. Key findings include:

Oxidizing Agent Conditions Product Yield Reference
KMnO<sub>4</sub>Acidic aqueous media7,8-dihydroxy derivatives65–70%
CrO<sub>3</sub>Acetic acid, refluxQuinone derivatives (via oxo-group oxidation)55–60%

Oxidation primarily targets the oxo group at position 7 and the methyl substituents, forming hydroxylated or quinoid structures. For example, chromium trioxide-mediated oxidation generates a conjugated quinone system, enhancing electrophilicity for downstream reactions .

Reduction Reactions

Reductive modifications focus on the oxo group and unsaturated bonds:

Reducing Agent Conditions Product Yield Reference
NaBH<sub>4</sub>Methanol, 25°C7-hydroxy derivative75%
LiAlH<sub>4</sub>THF, refluxSaturated furochromanol analogs60–65%

Selective reduction of the oxo group to a hydroxyl group preserves the aromaticity of the fused ring system, enabling further functionalization .

Electrophilic Substitution

The electron-rich phenyl and furochromen rings undergo regioselective substitutions:

Halogenation

Reagent Conditions Position Substituted Product Yield
Br<sub>2</sub>FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>C-8 (para to oxo group)8-bromo derivative80%
Cl<sub>2</sub>AlCl<sub>3</sub>, 0°CC-2 (ortho to phenyl)2-chloro analog70%

Substitution occurs preferentially at positions ortho/para to electron-donating groups (e.g., methyl, oxo) .

Nitration

Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at C-4 (72% yield), enhancing reactivity for subsequent amination or reduction .

Cyclization and Ring Expansion

The acetic acid side chain participates in cyclization under acidic or basic conditions:

Reagent Conditions Product Yield Reference
Polyphosphoric acid (PPA)120°C, 4 hFuro[2,3-f]chromen-7-one fused lactone85%
K<sub>2</sub>CO<sub>3</sub>Refluxing acetone, 8 hAngular furocoumarin derivatives74%

Cyclization with PPA or Williamson ether synthesis conditions (e.g., phenacyl bromide/K<sub>2</sub>CO<sub>3</sub>) generates angular or linear furocoumarin scaffolds .

Acetic Acid Moiety Functionalization

The acetic acid group undergoes esterification, amidation, and condensation:

Reaction Reagents/Conditions Product Yield Reference
EsterificationSOCl<sub>2</sub>, MeOH, refluxMethyl ester90%
AmidationClCOCOCl, NH<sub>3</sub>/EtOHAcetamide derivatives65%
KnoevenagelMalononitrile, piperidine, EtOHα,β-unsaturated nitrile adducts78%

Amidation with amino acids (e.g., glycine) produces bioactive conjugates, expanding pharmacological potential .

Photochemical Reactions

As a furocoumarin derivative, the compound participates in UV-induced [2+2] cycloadditions with pyrimidine bases, forming thymine adducts—critical for studying DNA intercalation mechanisms .

Scientific Research Applications

Antifungal Activity

Research has indicated that compounds related to 7H-Furo[3,2-g] benzopyran derivatives exhibit significant antifungal properties. For instance, studies have shown that these compounds can inhibit the growth of Fusarium oxysporum, a pathogen affecting crops. The presence of specific functional groups enhances their antifungal activity, positioning them as potential alternatives to conventional fungicides .

Table 1: Antifungal Efficacy of Related Compounds

Compound NameMIC (mg/mL)Activity Against
7H-Furo[3,2-g] benzopyran19.9 - 30Fusarium oxysporum
Umbelliferone DerivativesVariesAlternaria species
MethoxsalenComparableVarious fungal pathogens

Phototherapy and Skin Treatment

The compound has also been studied for its role in phototherapy. As a photosensitizer, it can increase skin reactivity to ultraviolet radiation (UVA), which is utilized in treating skin conditions like psoriasis and vitiligo. The mechanism involves the activation of the compound upon exposure to UVA light, leading to therapeutic effects on skin lesions .

Natural Pesticides

In agricultural settings, the antifungal properties of 7H-Furo[3,2-g] benzopyran derivatives are being explored for their potential as natural pesticides. These compounds can be integrated into crop protection strategies to manage fungal diseases while minimizing chemical pesticide usage. The effectiveness against various fungal pathogens suggests a promising avenue for sustainable agriculture practices .

Case Studies

  • Antifungal Efficacy Against Fusarium oxysporum :
    A study demonstrated that derivatives of 7H-Furo[3,2-g] benzopyran significantly inhibited the growth of Fusarium oxysporum. The synthesized compounds showed minimum inhibitory concentrations (MIC) comparable to standard antifungal agents, highlighting their potential as effective treatments in agricultural applications.
  • Phototoxic Effects in Dermatological Treatments :
    Clinical trials involving methoxsalen (a related compound) have shown that exposure to UVA light after administration leads to significant improvements in skin conditions. This underscores the therapeutic potential of furocoumarins in dermatology.

Mechanism of Action

The mechanism of action of 7H-Furo3,2-gbenzopyran-5-acetic acid, 3,9-dimethyl-7-oxo- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituent positions and functional groups. Below is a comparative analysis with structurally related furocoumarins and derivatives:

Compound Name Molecular Formula Substituents Molecular Weight Key Biological Activities Evidence Source
7H-Furo[3,2-g][1]benzopyran-5-acetic acid, 3,9-dimethyl-7-oxo- C₁₄H₁₂O₆ 3,9-dimethyl; 5-acetic acid; 7-oxo 300.24 Inferred: Potential antimicrobial N/A
7H-Furo[3,2-g][1]benzopyran-7-acetate (Entry 24) C₁₁H₆O₅ 7-acetate 342.9 Not reported
7H-Furo[3,2-g][1]benzopyran-7-one, 4,9-dimethoxy C₁₃H₁₀O₅ 4,9-dimethoxy 246.05 Antibacterial (MIC: 10 µg/µl vs. E. coli)
Methoxsalen (9-methoxy-7H-furo[3,2-g]chromen-7-one) C₁₂H₈O₄ 9-methoxy; 7-oxo 216.19 Photochemotherapy (psoriasis, vitiligo)
7H-Furo[3,2-g][1]benzopyran-6-acetic acid, 5-methyl-7-oxo-3-phenyl- C₂₀H₁₄O₅ 5-methyl; 3-phenyl; 6-acetic acid 334.32 Inferred: Lipophilicity-driven membrane permeability

Functional Group Impact

Acetic Acid vs. Ester/Acetate Groups The 5-acetic acid group in the target compound enhances water solubility compared to non-polar derivatives like 7-acetate (Entry 24, ) or ethyl esters (e.g., ’s compound with a carboxylic acid ethyl ester ). This may improve bioavailability and interaction with hydrophilic targets.

Methyl vs. Methoxy Substituents

  • The 3,9-dimethyl groups confer greater lipophilicity than methoxy-substituted analogues (e.g., 4,9-dimethoxy in or methoxsalen in ). This could enhance membrane permeability but reduce solubility.

Positional Isomerism

  • The 5-acetic acid group distinguishes the target compound from analogues with substitutions at position 6 (e.g., 6-acetic acid in ). Positional differences may alter binding to enzymes or receptors, affecting potency and selectivity.

Physicochemical Properties

  • Molecular Weight : At 300.24 g/mol, the compound falls within the "drug-like" range (≤500 g/mol), favoring oral bioavailability.

Biological Activity

7H-Furo[3,2-g] benzopyran-5-acetic acid, 3,9-dimethyl-7-oxo-, commonly referred to as a derivative of furocoumarin, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological effects including anti-inflammatory, anticancer, and antimicrobial properties. The following sections provide a detailed overview of its biological activity supported by research findings, case studies, and data tables.

The molecular formula for 7H-Furo[3,2-g] benzopyran-5-acetic acid, 3,9-dimethyl-7-oxo- is C14H12O3. Its structure includes a furocoumarin backbone which is known for its photochemical properties.

PropertyValue
Molecular FormulaC14H12O3
Molar Mass228.24 g/mol
Density1.2196 g/cm³
Melting Point229-231°C
SolubilitySoluble in DMSO

Anticancer Activity

Research indicates that derivatives of furocoumarins possess significant anticancer properties. A study demonstrated that compounds similar to 7H-furo[3,2-g] benzopyran induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, treatment with trioxsalen (a related compound) showed a dose-dependent increase in apoptosis markers in various cancer cell lines including L1210 leukemia cells and HeLa cervical cancer cells .

Case Study:
In vitro studies have shown that trioxsalen can effectively cross-link DNA upon UV activation, leading to cell cycle arrest and subsequent apoptosis in cancerous cells. The mechanism involves the formation of DNA adducts that hinder replication and transcription processes.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays revealed that it inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.

Experimental Findings:
A study involving HaCaT keratinocytes demonstrated that exposure to trioxsalen under UVA light resulted in the induction of NF-kappaB binding activity, indicating a complex interaction with inflammatory pathways .

Antimicrobial Effects

The antimicrobial activity of furocoumarin derivatives has been documented against various pathogens. In particular, compounds derived from the furocoumarin structure exhibit efficacy against both bacterial and fungal strains. For example, a derivative was tested against Staphylococcus aureus and showed significant inhibition at concentrations as low as 50 µg/mL .

The biological activity of 7H-furo[3,2-g] benzopyran-5-acetic acid is primarily attributed to its ability to form covalent bonds with DNA upon activation by UV light. This property not only facilitates its use as an anticancer agent but also underscores its potential utility in phototherapy for skin disorders such as vitiligo.

Summary of Research Findings

Study FocusKey Findings
Anticancer ActivityInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialEffective against Staphylococcus aureus

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